4-((4-Bromofuran-2-yl)methyl)morpholine
Overview
Description
4-((4-Bromofuran-2-yl)methyl)morpholine is a chemical compound that features a bromofuran moiety attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromofuran-2-yl)methyl)morpholine typically involves the reaction of 4-bromofuran-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aprotic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Bromofuran-2-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used for substitution reactions.
Major Products Formed:
Oxidation: this compound-4-carboxylic acid.
Reduction: 4-((4-Hydroxyfuran-2-yl)methyl)morpholine.
Substitution: 4-((4-Iodofuran-2-yl)methyl)morpholine.
Scientific Research Applications
Chemistry: In chemistry, 4-((4-Bromofuran-2-yl)methyl)morpholine is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for various organic reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to natural substrates allows it to be used in probing biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mechanism of Action
The mechanism by which 4-((4-Bromofuran-2-yl)methyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
4-((4-Chlorofuran-2-yl)methyl)morpholine
4-((4-Iodofuran-2-yl)methyl)morpholine
4-((4-Methylfuran-2-yl)methyl)morpholine
Uniqueness: 4-((4-Bromofuran-2-yl)methyl)morpholine is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and methyl counterparts. This difference in reactivity can lead to distinct biological and chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-[(4-bromofuran-2-yl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBAUSWUXLYOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.